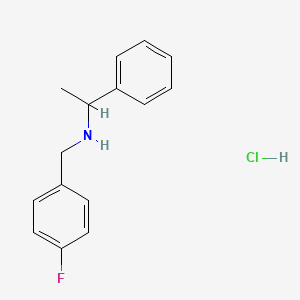

N-(4-Fluorobenzyl)-1-phenylethanamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-Fluorobenzyl)-1-phenylethanamine hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylmethylamines. These compounds are characterized by a phenyl group substituted by a methanamine. The presence of a fluorine atom in the benzyl group enhances its chemical properties, making it a valuable compound in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorobenzyl)-1-phenylethanamine hydrochloride typically involves the reaction of 4-fluorobenzylamine with 1-phenylethanamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is carefully monitored to ensure consistent quality and yield. The compound is then purified using techniques such as crystallization or chromatography to obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Enantioselective Resolution

Chiral resolution of racemic N-(4-fluorobenzyl)-1-phenylethanamine can be achieved via:

-

Lipase-Catalyzed Kinetic Resolution : Using immobilized lipases (e.g., Novozym 435) with acyl donors (e.g., vinyl acetate) to selectively acylate one enantiomer .

-

Dynamic Kinetic Resolution (DKR) : Combining palladium-catalyzed racemization with enzymatic acylation to achieve >99% enantiomeric excess (ee) .

Amide Formation

The primary amine reacts with acyl chlorides or anhydrides to form amides, a key step in prodrug synthesis:

-

Reaction with Acetic Anhydride :

C₁₅H₁₇ClFN+(CH₃CO)2O→N-(4-fluorobenzyl)-1-phenylethylacetamide+HCl

Yields: >85% under mild conditions (rt, 2h) .

Reductive Alkylation

The amine participates in reductive alkylation with aldehydes/ketones:

-

Example : Reaction with formaldehyde and NaBH₃CN produces N-methyl derivatives, enhancing lipophilicity .

Biocatalytic Hydroamination

While not directly reported for this compound, EDDS lyase catalyzes hydroamination of fumaric acid with structurally similar arylalkylamines (e.g., phenethylamines) . Applied conditions:

| Parameter | Value | Conversion |

|---|---|---|

| Enzyme Concentration | 15 µM | 44–91% |

| Substrate Ratio | 1:5 (fumarate:amine) | |

| pH | 8.5 |

Stability and Degradation

-

Thermal Stability : Decomposes at >200°C, releasing HCl and forming free amine .

-

Oxidative Degradation : Susceptible to oxidation at the benzylic position under strong oxidants (e.g., KMnO₄) .

Pharmacological Derivatives

Derivatives of this compound show activity as:

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The compound has a broad range of applications across several scientific domains:

Chemistry

- Building Block for Synthesis: It serves as a precursor in the synthesis of more complex organic molecules, particularly in drug development and materials science.

- Chemical Reactions: N-(4-Fluorobenzyl)-1-phenylethanamine hydrochloride can undergo various reactions such as oxidation, reduction, and substitution. Common reagents include:

- Oxidizing Agents: Potassium permanganate, chromium trioxide

- Reducing Agents: Lithium aluminum hydride, sodium borohydride

- Substitution Reagents: Halogens and nucleophiles .

Biology

- Biological Activity Studies: Research indicates that this compound interacts with various enzymes and receptors, making it a candidate for pharmacological studies. Its effects on neurotransmitter systems are particularly noteworthy.

- Mechanism of Action: The compound modulates receptor activity by binding to specific molecular targets, impacting biological pathways related to mood regulation and cognitive functions .

Medicine

- Therapeutic Potential: Ongoing investigations are exploring its use in developing new therapeutic agents for conditions such as depression and anxiety disorders due to its monoamine oxidase inhibitory properties .

- Safety Pharmacology Studies: The compound is also evaluated for its safety profile in preclinical studies, focusing on its effects on pulmonary function and other physiological parameters .

Case Study 1: Pharmacological Activity

A study published in Nature examined the binding affinity of substituted phenethylamines to tubulin, revealing that compounds similar to this compound exhibited significant interactions that could be leveraged for therapeutic applications in neurodegenerative diseases .

Case Study 2: Toxicological Assessment

Research conducted on the toxicological profile of phenethylamines indicated that this compound has a favorable safety margin when tested in vivo. The findings suggest minimal adverse effects at therapeutic doses, supporting its potential use in clinical settings .

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Synthesis | Acts as a precursor for complex organic molecules |

| Biology | Enzyme Interaction | Modulates neurotransmitter systems; potential antidepressant effects |

| Medicine | Drug Development | Investigated as a monoamine oxidase inhibitor; favorable safety profile |

Wirkmechanismus

The mechanism of action of N-(4-Fluorobenzyl)-1-phenylethanamine hydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

N-(4-Fluorobenzyl)-1-phenylethanamine hydrochloride can be compared with other similar compounds, such as:

4-Fluorobenzylamine: A precursor in the synthesis of this compound.

1-Phenylethanamine: Another precursor used in the synthesis.

N-(4-Chlorobenzyl)-1-phenylethanamine hydrochloride: A similar compound with a chlorine atom instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical properties and potential biological activities.

Biologische Aktivität

N-(4-Fluorobenzyl)-1-phenylethanamine hydrochloride, a compound belonging to the phenethylamine class, has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a fluorobenzyl group attached to a phenylethanamine backbone, which contributes to its unique biological properties. The presence of the fluorine atom enhances lipophilicity and may influence receptor binding affinities compared to its non-fluorinated analogs.

This compound interacts with various biological targets, primarily receptors and enzymes. The specific pathways influenced by this compound are still under investigation, but initial studies suggest it may modulate neurotransmitter systems, potentially affecting mood and cognition.

Biological Activities

Table 1: Summary of Biological Activities

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

- 4-Fluorobenzylamine : A precursor with similar binding characteristics but lacking the phenylethanamine structure.

- N-(4-Chlorobenzyl)-1-phenylethanamine hydrochloride : Shares structural similarities but differs in halogen substitution, which affects biological activity.

Future Directions

Research into this compound is still in its early stages. Future studies should focus on:

- In Vivo Studies : To assess the pharmacodynamics and therapeutic potential in animal models.

- Clinical Trials : To evaluate safety and efficacy in human subjects.

- Mechanistic Studies : To elucidate specific receptor interactions and downstream effects on cellular signaling pathways.

Eigenschaften

IUPAC Name |

N-[(4-fluorophenyl)methyl]-1-phenylethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN.ClH/c1-12(14-5-3-2-4-6-14)17-11-13-7-9-15(16)10-8-13;/h2-10,12,17H,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZUVIZKFRBJOBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NCC2=CC=C(C=C2)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.